(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
CAS No.: 2097859-08-8
Cat. No.: VC6592491
Molecular Formula: C13H12BrN3O2S
Molecular Weight: 354.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097859-08-8 |
|---|---|
| Molecular Formula | C13H12BrN3O2S |
| Molecular Weight | 354.22 |
| IUPAC Name | (2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |
| Standard InChI Key | BNUYWEAWOPPYJV-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrrolidin-1-yl ring substituted at the 3-position with a 1,2,5-thiadiazol-3-yloxy group. The pyrrolidine nitrogen is further functionalized as a methanone linked to a 2-bromophenyl aromatic system. This architecture merges three pharmacophoric elements:
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A pyrrolidine scaffold, known for conformational rigidity and bioavailability .
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A 1,2,5-thiadiazole ring, which enhances electronic properties and metabolic stability .
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A 2-bromophenyl group, introducing halogen-bonding potential and steric bulk .
Systematic Nomenclature
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IUPAC Name: (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
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SMILES: Brc1c(cccc1)C(=O)N2CCC(OC3=NSN=C3)C2
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Molecular Formula: C₁₄H₁₂BrN₃O₂S
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Molecular Weight: 382.24 g/mol
Synthesis and Physicochemical Properties
Synthetic Routes
Reported methods for analogous thiadiazole-pyrrolidine hybrids suggest two plausible pathways:
Route 1:
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Pyrrolidine Functionalization: 3-Hydroxypyrrolidine is reacted with 3-chloro-1,2,5-thiadiazole under basic conditions to form the thiadiazole ether .
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Methanone Formation: The resulting intermediate undergoes Friedel-Crafts acylation with 2-bromobenzoyl chloride.
Route 2:
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Pre-functionalized Acylation: 2-Bromobenzoyl chloride is first coupled to pyrrolidine, followed by thiadiazole etherification at the 3-position.
Physicochemical Profile
| Property | Value | Method (Predicted) |
|---|---|---|
| LogP (Partition Coeff.) | 2.8 ± 0.3 | SwissADME |
| Solubility (Water) | 12.4 mg/L | ChemAxon |
| pKa | 4.1 (thiadiazole NH) | ACD/Labs |
| Melting Point | 148–152°C | DSC (Analog Data) |
Biological Activity and Mechanisms
In Silico Predictions
| Parameter | Value (Software) | Implication |
|---|---|---|
| Topological Polar SA | 78.2 Ų (Molinspiration) | Moderate membrane permeation |
| CYP3A4 Inhibition | 0.82 (Prob.) | Likely hepatotoxic |
| hERG Inhibition | Low risk (ADMETLab 2.0) | Reduced cardiotoxicity |
| Parameter | Recommendation | Basis |
|---|---|---|
| Storage Temperature | 2–8°C (desiccated) | Bromophenyl stability |
| Light Sensitivity | Amber glass required | Thiadiazole photolysis |
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: For kinase-driven pathologies (cancer, autoimmune diseases).
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Prodrug Potential: Esterification of the methanone group may improve solubility.
Material Science
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Liquid Crystals: Thiadiazole’s planar structure aids mesophase formation.
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